Validamycin H
CAS No.: 130812-69-0
Cat. No.: VC0236190
Molecular Formula: C35H27NO9S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130812-69-0 |
|---|---|
| Molecular Formula | C35H27NO9S |
| Molecular Weight | 0 |
| IUPAC Name | 2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 |
| SMILES | C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO |
Introduction
Structural Characteristics of Validamycin H
Validamycin H belongs to the aminoglycoside class of compounds characterized by a complex structure containing cyclitol moieties linked by a nitrogen bridge. According to structural data, Validamycin H has the molecular formula C26H45NO18, making it one of the larger members of the validamycin family . Its systematic name is 2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
The structure of Validamycin H includes a core validoxylamine component (two cyclitol units connected by a nitrogen bridge) with additional glycosylation. The structural complexity of this compound is reflected in its multiple chiral centers and functional groups. While Validamycin A contains a single glucose moiety attached to validoxylamine A, Validamycin H possesses additional glycosylation, contributing to its higher molecular weight and more complex structure .
Physical and Chemical Properties
The physical properties of Validamycin H are consistent with other validamycin family members. Like other validamycins, it is expected to be highly soluble in water, with moderate solubility in methanol, DMSO, DMF, acetone, and ethanol, but insoluble in most non-polar organic solvents .
The predicted collision cross section (CCS) data for Validamycin H provides valuable information about its molecular size and shape in various ionization states, which is crucial for analytical detection and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 660.27098 | 237.4 |
| [M+Na]+ | 682.25292 | 237.2 |
| [M+NH4]+ | 677.29752 | 237.3 |
| [M+K]+ | 698.22686 | 241.9 |
| [M-H]- | 658.25642 | 230.1 |
| [M+Na-2H]- | 680.23837 | 256.6 |
| [M]+ | 659.26315 | 235.4 |
| [M]- | 659.26425 | 235.4 |
This data indicates that Validamycin H has a considerable molecular size, consistent with its complex structure and multiple functional groups .
Comparison with Other Validamycins
Validamycin H is part of a family that includes several related compounds, most notably Validamycin A, which has been commercialized as an agricultural fungicide. Validamycin E (C26H45NO18) shares the same molecular formula as Validamycin H but differs in structural configuration . These differences in configuration likely affect biological activity and specificity.
The validamycin family compounds generally share a common structural backbone but differ in their glycosylation patterns and the configurations of specific functional groups. The structural diversity within this family has been suggested to result from different enzymatic modifications of common biosynthetic intermediates .
Biosynthetic Pathway of Validamycins
While the specific biosynthetic pathway for Validamycin H hasn't been fully elucidated, the biosynthesis of validamycins generally follows a well-characterized pathway that likely applies to Validamycin H with certain modifications.
Producer Organism
Validamycins, including Validamycin H, are produced by Streptomyces hygroscopicus, a soil-dwelling filamentous bacterium . Several strains of this organism have been identified as validamycin producers, including Streptomyces hygroscopicus var. limoneus T-7545 originally isolated from Akashi City, Japan, and Streptomyces hygroscopicus var. jinggangensis from Jinggang Mountain in China .
Key Biosynthetic Steps
The biosynthesis of validamycins begins with the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone by a cyclase enzyme similar to 3-dehydroquinate synthases . This key step is catalyzed by ValA in the validamycin biosynthetic gene cluster . The gene cluster responsible for validamycin biosynthesis was identified in Streptomyces hygroscopicus and includes genes encoding enzymes for the various steps in the pathway .
Following the formation of 2-epi-5-epi-valiolone, the pathway involves:
-
Epimerization to 5-epi-valiolone
-
Dehydration to valienone
-
Reduction to validone
-
Introduction of a nitrogen bridge to form validoxylamine
The differences between various validamycins arise primarily in the late stages of biosynthesis, particularly in the glycosylation patterns. The specific modifications leading to Validamycin H formation rather than other validamycins likely involve specific glycosyltransferases with different regiospecificity or substrate specificity .
Biosynthetic Engineering Approaches
Recent research has explored alternative "shunt pathways" for the synthesis of valienamine, the key functional component of validamycins . These approaches aim to simplify the production process and potentially enable more efficient synthesis of validamycin derivatives, possibly including Validamycin H. One such approach involves the use of an aminotransferase to convert valienone directly to valienamine with high stereospecificity .
Mechanism of Action and Biological Activity
Trehalase Inhibition
Like other validamycins, Validamycin H likely functions as a competitive inhibitor of trehalase enzymes . These enzymes catalyze the hydrolysis of trehalose into two glucose molecules and play crucial roles in carbohydrate metabolism across many organisms, including fungi, insects, and plants .
The structural similarity of validamycins to trehalose allows them to bind competitively to the active site of trehalase enzymes, preventing the natural substrate from binding and thereby inhibiting trehalose degradation . This inhibition leads to disruption of normal carbohydrate metabolism in target organisms.
Effects on Fungi
Based on studies of other validamycins, particularly Validamycin A, Validamycin H potentially inhibits fungal growth by disrupting trehalose metabolism . In fungi, trehalose serves as a crucial storage carbohydrate and stress protectant. Its metabolism is essential for spore germination, hyphal growth, and resistance to environmental stresses .
Validamycin A has been demonstrated to inhibit the growth of rice sheath blight disease caused by Rhizoctonia solani and other soil-borne pathogens . It acts by decreasing fungal virulence rather than exhibiting direct fungicidal activity . Given its structural relationship to Validamycin A, Validamycin H might exhibit similar fungistatic properties, though possibly with different potency or specificity due to its distinct structural features.
Research Status and Analytical Methods
Detection and Characterization
Validamycin H, like other validamycins, can be detected and characterized using various analytical techniques, including:
-
Liquid chromatography coupled with mass spectrometry (LC-MS)
-
Nuclear magnetic resonance (NMR) spectroscopy
The predicted collision cross section data provided for various Validamycin H adducts would be particularly useful for its identification and quantification using ion mobility mass spectrometry approaches .
Research Gaps and Future Directions
Despite the considerable research on validamycins as a class, specific studies focusing on Validamycin H remain limited. Several research areas warrant further investigation:
-
Comparative biological activity of Validamycin H versus other validamycins against various fungal pathogens and insect pests
-
Structure-activity relationship studies to understand how the specific structural features of Validamycin H influence its biological properties
-
Optimization of production methods specifically for Validamycin H
-
Potential applications beyond agricultural fungicides, such as in metabolic research or as leads for pharmaceutical development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume